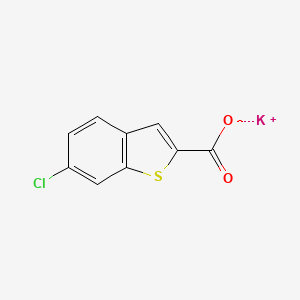
Potassium 6-chloro-1-benzothiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium 6-chloro-1-benzothiophene-2-carboxylate is a chemical compound with the molecular formula C9H4ClO2S.K and a molecular weight of 250.75 g/mol . It is a potassium salt derivative of 6-chloro-1-benzothiophene-2-carboxylic acid, characterized by the presence of a chlorine atom at the 6th position of the benzothiophene ring .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 6-chloro-1-benzothiophene-2-carboxylate typically involves the reaction of 6-chloro-1-benzothiophene-2-carboxylic acid with potassium hydroxide (KOH) in an aqueous medium . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its potassium salt form .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves large-scale reactors and controlled environments to maintain consistent quality .
化学反应分析
Types of Reactions
Potassium 6-chloro-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The benzothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agent used.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Substitution: Formation of various substituted benzothiophene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzothiophene derivatives.
科学研究应用
Potassium 6-chloro-1-benzothiophene-2-carboxylate has diverse applications in scientific research, including:
作用机制
The mechanism of action of Potassium 6-chloro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to target proteins or enzymes and modulating their activity . The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
6-Chloro-1-benzothiophene-2-carboxylic acid: The parent acid form of the compound.
6-Chloro-1-benzothiophene-2-carboxamide: An amide derivative with different chemical properties.
6-Chloro-1-benzothiophene-2-carboxyl chloride: An acyl chloride derivative used in acylation reactions.
Uniqueness
Potassium 6-chloro-1-benzothiophene-2-carboxylate is unique due to its potassium salt form, which imparts different solubility and reactivity characteristics compared to its acid or amide derivatives . This makes it particularly useful in specific chemical reactions and applications where these properties are advantageous .
生物活性
Potassium 6-chloro-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
The synthesis of this compound typically involves the reaction of 6-chloro-1-benzothiophene-2-carboxylic acid with potassium hydroxide (KOH) in an aqueous medium. This reaction yields the potassium salt, which is often used in further biological evaluations.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. It acts as a ligand, binding to various proteins or enzymes and modulating their activity. This mechanism is crucial for its antimicrobial and anticancer effects .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In various studies, it has been effective against several bacterial strains, including Staphylococcus aureus. The compound's mechanism may involve interference with bacterial cell wall synthesis or function, although the exact pathways are still under investigation .
Anticancer Activity
In terms of anticancer properties, this compound has shown promise in inhibiting the growth of various cancer cell lines. For instance, it has been tested against glioblastoma cell lines, where it demonstrated the ability to reactivate p53 function and induce apoptosis in tumor cells. This dual targeting strategy enhances its efficacy compared to traditional treatments .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Antimicrobial Efficacy : A study focused on the compound's effectiveness against multidrug-resistant Staphylococcus aureus revealed that it could inhibit bacterial growth at concentrations significantly lower than those required for conventional antibiotics .
- Cancer Cell Line Studies : In vitro studies involving glioma stem cells demonstrated that treatment with this compound led to a marked reduction in cell viability and an increase in apoptotic markers, suggesting its potential as a therapeutic agent in cancer treatment .
Data Table: Biological Activity Overview
属性
IUPAC Name |
potassium;6-chloro-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO2S.K/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6;/h1-4H,(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOFAZHUGLFIJK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=C2)C(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClKO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














